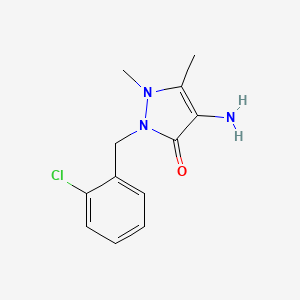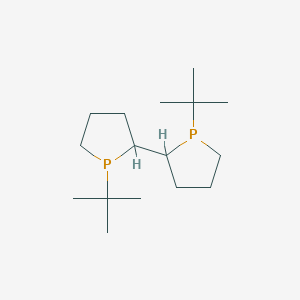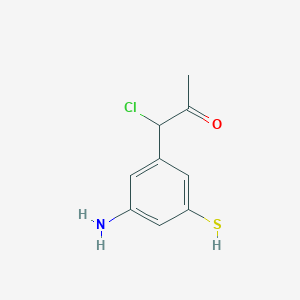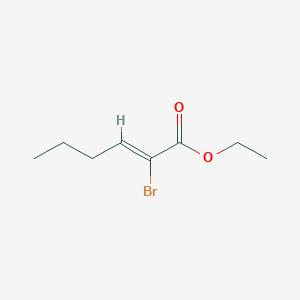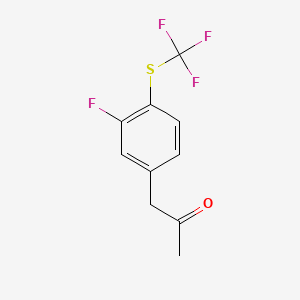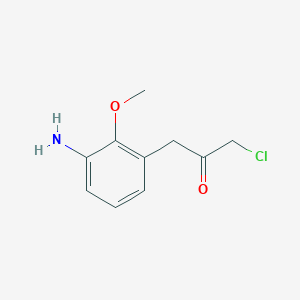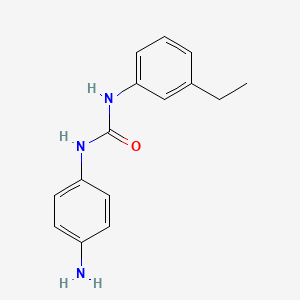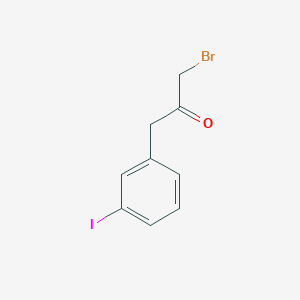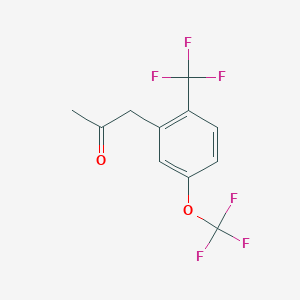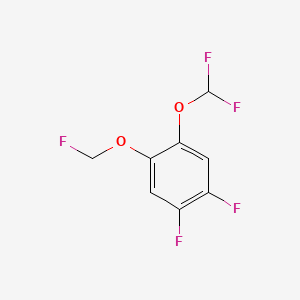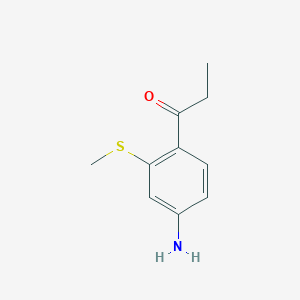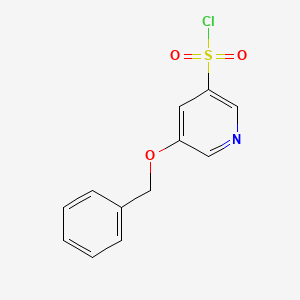
5-(Benzyloxy)pyridine-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)pyridine-3-sulfonyl chloride is an organic compound with the molecular formula C12H10ClNO3S and a molecular weight of 283.73 g/mol . This compound is a derivative of pyridine, featuring a benzyloxy group at the 5-position and a sulfonyl chloride group at the 3-position. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)pyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out by adding PCl5 or SOCl2 to a solution of pyridine-3-sulfonic acid, followed by heating and purification through distillation under reduced pressure .
Industrial Production Methods
Industrial production methods for pyridine-3-sulfonyl chloride derivatives often involve the use of microchannel reactors to enhance reaction efficiency and yield . These reactors allow for precise control of reaction conditions, leading to higher purity and reduced byproduct formation.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzyloxy)pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form benzoic acid derivatives or reduction to form benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
5-(Benzyloxy)pyridine-3-sulfonyl chloride is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)pyridine-3-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group . This group can react with nucleophiles, leading to the formation of various derivatives. The benzyloxy group can also participate in reactions, influencing the compound’s overall reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-3-sulfonyl chloride: Lacks the benzyloxy group and has different reactivity and applications.
5-(Methoxy)pyridine-3-sulfonyl chloride: Similar structure but with a methoxy group instead of a benzyloxy group, leading to different chemical properties.
Propiedades
Fórmula molecular |
C12H10ClNO3S |
|---|---|
Peso molecular |
283.73 g/mol |
Nombre IUPAC |
5-phenylmethoxypyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C12H10ClNO3S/c13-18(15,16)12-6-11(7-14-8-12)17-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clave InChI |
UJZLFXXEIPVAIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=CN=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


